molecular formula C22H19N3O3S2 B2933999 N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide CAS No. 898411-15-9

N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide

Cat. No. B2933999
CAS RN: 898411-15-9
M. Wt: 437.53
InChI Key: KJPSEQDMJQQPBK-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide, also known as MBSB, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MBSB is a sulfonamide derivative of benzamide, and it has been shown to possess potent antitumor activity in preclinical studies.

Scientific Research Applications

Antimalarial and Antiviral Potential

One study highlights the synthesis of sulfonamide derivatives, including those related to the queried compound, for their in vitro antimalarial activity and potential efficacy against COVID-19. The compounds exhibited significant antimalarial activity, with some showing low cytotoxicity and high selectivity indices due to the presence of specific moieties. Molecular docking studies further demonstrated these compounds' potential interactions with SARS-CoV-2 proteins, suggesting a dual antimalarial and antiviral utility (Fahim & Ismael, 2021).

Anticancer Activities

Another area of research involves the design and synthesis of benzamide derivatives with various functional groups, assessing their anticancer activities against several cancer cell lines. Some derivatives demonstrated superior anticancer efficacy compared to reference drugs, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Cardiac Electrophysiological Effects

Research into 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to the query compound, has revealed their Class III antiarrhythmic activity without affecting conduction. These findings suggest their potential use in treating arrhythmias, providing a basis for further exploration of similar compounds for cardiac applications (Ellingboe et al., 1992).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives with the core structure of the queried compound, showing significant antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, revealing their potential as broad-spectrum antimicrobial agents (Babu et al., 2013; Patel & Agravat, 2007).

Diuretic and Antihypertensive Effects

Another segment of research has focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, evaluating their in vivo diuretic activity. Among these, certain derivatives were identified as promising candidates for their potent diuretic effects, which could be explored further for antihypertensive applications (Yar & Ansari, 2009).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-3-10-19(11-4-14)30(27,28)25-17-7-5-16(6-8-17)22(26)24-18-9-12-21-20(13-18)23-15(2)29-21/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPSEQDMJQQPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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